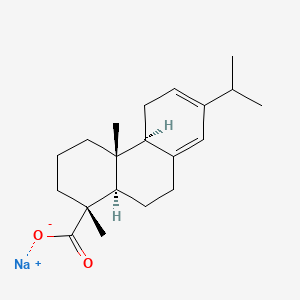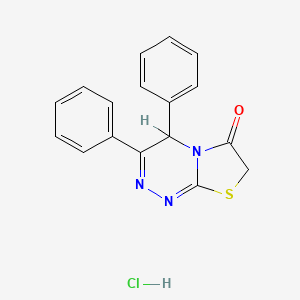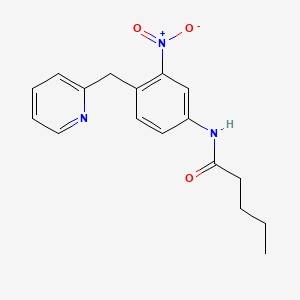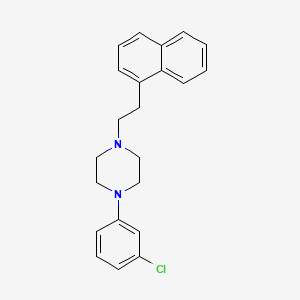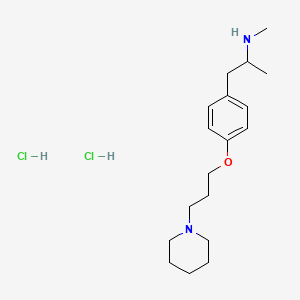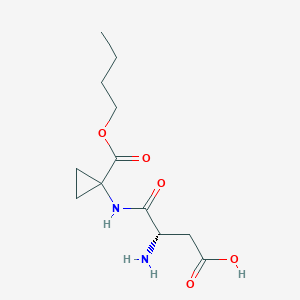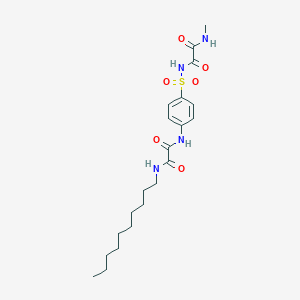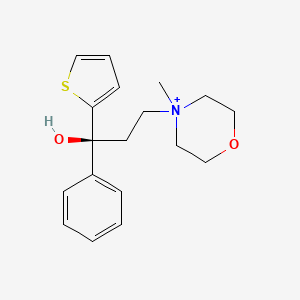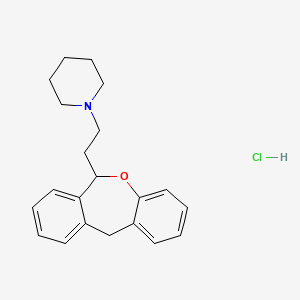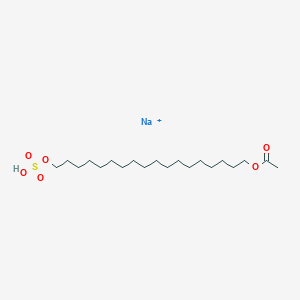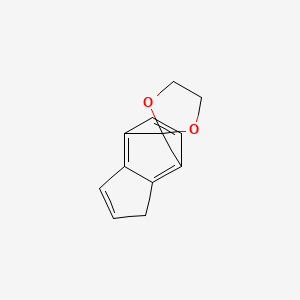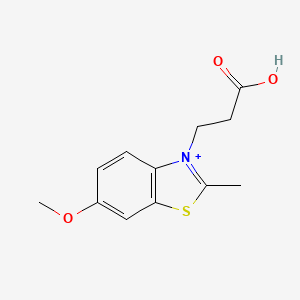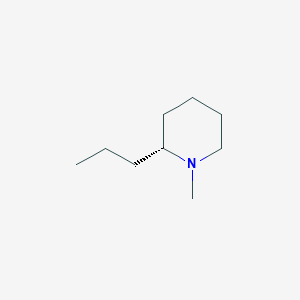
Methylconiine, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La méthylconiine, ®-, également connue sous le nom de 1-méthyl-2-propylpipéridine, est un alcaloïde pipéridine de formule moléculaire C9H19N et de masse moléculaire 141,25 g/mol . Il s'agit d'un dérivé de la coniine, un composé toxique présent dans la plante de ciguë (Conium maculatum). La méthylconiine est connue pour ses propriétés toxiques et son importance historique, car elle est liée au composé utilisé pour l'exécution de Socrate .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La méthylconiine peut être synthétisée par différentes méthodes. Une approche courante implique l'introduction diastéréosélective d'un intermédiaire chiral suivie de l'élimination du substituant . Une autre méthode consiste à utiliser un procédé chimioenzymatique pour préparer des amines optiquement actives à partir de leurs racémates via des esters oxalamiques . Les esters oxalamiques racémiques, lorsqu'ils sont traités avec une enzyme protéase, subissent une hydrolyse stéréosélective pour donner le produit souhaité.
Méthodes de production industrielle
La production industrielle de méthylconiine implique généralement l'isolement des alcaloïdes à partir de la plante de ciguë. Le matériel végétal est soumis à une extraction et une distillation fractionnée pour séparer les différents alcaloïdes, dont la coniine, la γ-conicéine et la N-méthylconiine . La portion bouillant jusqu'à 190 °C contient la majeure partie de la coniine et de la N-méthylconiine, qui peuvent ensuite être purifiées davantage.
Analyse Des Réactions Chimiques
Types de réactions
La méthylconiine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La méthylconiine peut être oxydée pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir la méthylconiine en ses formes réduites correspondantes.
Substitution : La méthylconiine peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de la méthylconiine comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent généralement des températures contrôlées et des solvants spécifiques.
Principaux produits formés
Les principaux produits formés à partir des réactions de la méthylconiine dépendent du type de réaction. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
Applications de la recherche scientifique
La méthylconiine a plusieurs applications de la recherche scientifique, notamment :
Mécanisme d'action
La méthylconiine exerce ses effets en agissant comme un antagoniste des récepteurs nicotiniques de l'acétylcholine . Cela signifie qu'elle se lie à ces récepteurs et inhibe leur fonction normale, conduisant à l'inhibition du système nerveux. Les cibles moléculaires comprennent les récepteurs nicotiniques de l'acétylcholine, et les voies impliquées sont celles liées à la neurotransmission et à la transduction du signal .
Applications De Recherche Scientifique
Methylconiine has several scientific research applications, including:
Mécanisme D'action
Methylconiine exerts its effects by acting as a nicotinic acetylcholine receptor antagonist . This means it binds to these receptors and inhibits their normal function, leading to the inhibition of the nervous system. The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are those related to neurotransmission and signal transduction .
Comparaison Avec Des Composés Similaires
La méthylconiine est similaire à d'autres alcaloïdes pipéridine tels que la coniine, la γ-conicéine et la N-méthylconiine . Elle est unique par sa structure moléculaire spécifique et la présence d'un groupe méthyle en position 1. Cette différence structurale peut entraîner des variations dans sa réactivité chimique et son activité biologique par rapport à d'autres composés similaires.
Liste des composés similaires
- Coniine
- γ-Conicéine
- N-Méthylconiine
- Conhydrine
- Pseudoconhydrine
Propriétés
Numéro CAS |
6032-02-6 |
|---|---|
Formule moléculaire |
C9H19N |
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
(2R)-1-methyl-2-propylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-6-9-7-4-5-8-10(9)2/h9H,3-8H2,1-2H3/t9-/m1/s1 |
Clé InChI |
CUBHREGSQFAWDJ-SECBINFHSA-N |
SMILES isomérique |
CCC[C@@H]1CCCCN1C |
SMILES canonique |
CCCC1CCCCN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


